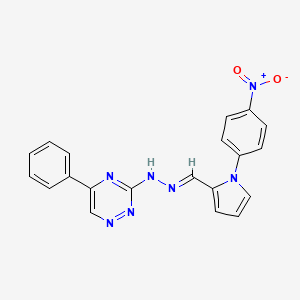
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate, also known as AMBI, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is not fully understood. However, it has been suggested that 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate may exert its pharmacological effects by modulating the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its low stability in acidic conditions and its potential to undergo oxidation under certain conditions.
Direcciones Futuras
There are several future directions for the scientific research of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as a therapeutic agent for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate for therapeutic use.
In conclusion, 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages and limitations for lab experiments and has several future directions for scientific research.
Métodos De Síntesis
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with a N,N-dimethylformamide derivative in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been studied for its potential use as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)19(22)23-18-15-6-4-5-7-16(15)20(3)17(18)13(2)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAISBWBNWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N(C3=CC=CC=C32)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5875388.png)

![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)